molecular formula C14H20N2O4S2 B2954570 N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1788560-86-0

N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2954570
CAS No.: 1788560-86-0
M. Wt: 344.44
InChI Key: SRNGDZQXYZCTBX-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a structurally complex acetamide derivative featuring a piperidine ring substituted with a sulfonyl group and a 4-methylthiophene-2-carbonyl moiety. Its structure combines a methyl-substituted thiophene (a sulfur-containing heterocycle) with a sulfonylpiperidine-acetamide backbone, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-methyl-2-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-10-7-12(21-8-10)14(18)16-5-3-11(4-6-16)22(19,20)9-13(17)15-2/h7-8,11H,3-6,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNGDZQXYZCTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C14H20N2O4S
Molecular Weight: 344.444 g/mol
Structure: The compound features a piperidine ring substituted with a 4-methylthiophene-2-carbonyl group and a sulfonamide moiety, which may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives of piperidine have shown effectiveness in animal models for epilepsy, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine structure can significantly influence anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameDose (mg/kg)MES Test ResultLipophilicity (ClogP)
Compound A100Active3.5
Compound B300Active4.0
N-methyl...100Pending3.8

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Similar sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Case Study: Antitumor Effects

In vitro studies showed that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against the SGC7901 gastric cancer cell line when assessed using the MTT assay.

Antimicrobial Activity

Additionally, related compounds have been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Compound CE. coli15
Compound DStaphylococcus aureus20
N-methyl...Pseudomonas aeruginosaPending

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the sulfonamide group may interact with specific receptors or enzymes involved in neurotransmission or cell signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability and metabolic stability, but detailed toxicological assessments are necessary to ensure safety in clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule, such as sulfonylpiperidine, acetamide cores, or heterocyclic substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Log(1/IC₅₀) or Other) Reference
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide C₃₀H₃₅N₂O₃S 510.68 4-(Methylsulfonyl)phenyl, diphenylpropyl-piperidine Log(1/IC₅₀) = 0.904 (CCR5 inhibition)
N-Methyl-2-[(1-{[4-(trifluoromethyl)benzyl]sulfonyl}-4-piperidinyl)sulfonyl]acetamide C₁₆H₂₁F₃N₂O₅S₂ 442.47 Trifluoromethylbenzyl-sulfonyl N/A (Structural analogue)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole C₂₃H₂₄ClN₅O₃S₂ 518.05 Chlorophenyl-sulfonyl, oxadiazole-thioacetamide Moderate antibacterial activity (Gram-negative)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S 403.47 Tosylpiperazine, fluorophenyl N/A (Structural analogue)
N-Cyclopropyl-2-(2-(1-[(3-fluorophenyl)sulfonyl]piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide C₂₅H₃₀FN₃O₃S 471.59 Fluorophenyl-sulfonyl, tetrahydroisoquinoline N/A (Structural analogue)

Substituent Effects

  • Piperidine and Sulfonyl Modifications :

    • The compound from ([3]) uses a 4-(methylsulfonyl)phenyl group on the acetamide, achieving moderate CCR5 inhibition (Log(1/IC₅₀) = 0.904). Replacing the acetamide core with a 2-hydroxyguanidine group (compound 4n) increased activity significantly (Log(1/IC₅₀) = 1.698), highlighting the importance of the acetamide backbone in modulating potency .
    • In contrast, the target compound’s 4-methylthiophene-2-carbonyl group introduces a sulfur-containing heterocycle, which may enhance aromatic interactions or metabolic stability compared to purely phenyl-based substituents .
  • Heterocyclic vs. This suggests that subtle electronic or steric differences in heterocycles (e.g., thiophene vs. phenyl) critically influence biological performance . The 1,3,4-oxadiazole derivative in demonstrated moderate antibacterial activity, with the chlorophenyl-sulfonyl group contributing to Gram-negative targeting. This aligns with the hypothesis that electron-withdrawing substituents (e.g., Cl, CF₃) enhance interactions with bacterial enzymes .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    • The target compound’s molecular weight (~450–470 g/mol, estimated) falls within the range of its analogues (403–518 g/mol). The trifluoromethyl group in ’s compound increases lipophilicity (ClogP ~2.5), whereas the methylthiophene in the target may balance hydrophobicity and solubility due to its polarizable sulfur atom .
  • Melting Points : Analogues in exhibited melting points ranging from 132°C to 230°C, reflecting variability in crystallinity influenced by substituent bulk and polarity. The target’s melting point is likely within this range, though specific data are unavailable .

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